4,6,7-Trimethylnaphthalene-1,2-dione
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Overview
Description
4,6,7-Trimethylnaphthalene-1,2-dione is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, characterized by the presence of three methyl groups and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethylnaphthalene-1,2-dione typically involves the alkylation of naphthalene derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of naphthalene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting trimethylnaphthalene is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone functionalities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4,6,7-Trimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions typically convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4,6,7-Trimethylnaphthalene-1,2-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethylnaphthalene-1,2-dione involves its interaction with various molecular targets. The compound’s ketone groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its ability to disrupt cellular membranes and interfere with metabolic processes has been noted .
Comparison with Similar Compounds
- 1,4,6-Trimethylnaphthalene
- 1,2,4-Trimethylnaphthalene
- Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
Comparison: 4,6,7-Trimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other trimethylnaphthalene derivatives. Meldrum’s acid, while structurally different, shares some reactivity due to its diketone functionality but is primarily used in different chemical contexts .
Properties
Molecular Formula |
C13H12O2 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4,6,7-trimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-7-4-10-9(3)6-12(14)13(15)11(10)5-8(7)2/h4-6H,1-3H3 |
InChI Key |
MMRUMTNKXWJAOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=O)C=C2C |
Origin of Product |
United States |
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